molecular formula C15H15N B3244946 2-benzyl-2,3-dihydro-1H-indole CAS No. 164398-52-1

2-benzyl-2,3-dihydro-1H-indole

Cat. No.: B3244946
CAS No.: 164398-52-1
M. Wt: 209.29 g/mol
InChI Key: VVAJLLNURZDAGM-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of a benzyl group attached to a dihydroindole core, which is a partially saturated indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reduction of 2-benzylindole using hydrogenation techniques. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-benzylindole using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, alkylating agents

Major Products:

    Oxidation: 2-Benzylindole

    Reduction: Indoline derivatives

    Substitution: Substituted this compound derivatives

Scientific Research Applications

2-Benzyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and their roles in various physiological processes.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Benzylindole: Similar structure but lacks the dihydro component.

    Indoline: Fully saturated indole derivative.

    2-Phenylindole: Contains a phenyl group instead of a benzyl group.

Uniqueness: 2-Benzyl-2,3-dihydro-1H-indole is unique due to its partially saturated indole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets that are not possible with fully aromatic or fully saturated indole derivatives.

Properties

IUPAC Name

2-benzyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,14,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAJLLNURZDAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-2,3-dihydro-1H-indole
Reactant of Route 2
2-benzyl-2,3-dihydro-1H-indole
Reactant of Route 3
2-benzyl-2,3-dihydro-1H-indole
Reactant of Route 4
2-benzyl-2,3-dihydro-1H-indole
Reactant of Route 5
2-benzyl-2,3-dihydro-1H-indole
Reactant of Route 6
2-benzyl-2,3-dihydro-1H-indole

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